BAY-985

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). It has shown significant antitumor efficacy and is primarily used in scientific research .

Applications De Recherche Scientifique

BAY-985 is extensively used in scientific research due to its potent inhibitory effects on TBK1 and IKKε. Its applications include:

Chemistry: Used as a reference compound in studies involving kinase inhibitors.

Biology: Employed in cellular assays to study the inhibition of TBK1 and IKKε.

Medicine: Investigated for its potential antitumor properties in various cancer cell lines.

Industry: Utilized in the development of new therapeutic agents targeting TBK1 and IKKε

Mécanisme D'action

Target of Action

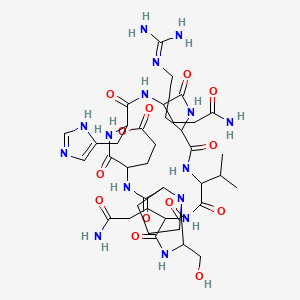

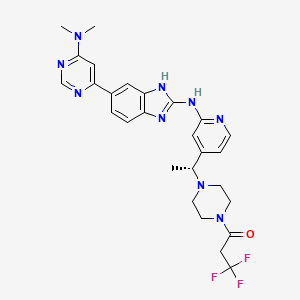

BAY-985, also known as “1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one”, is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . These kinases are noncanonical members of the inhibitor of the nuclear factor κB (IκB) kinase family .

Mode of Action

This compound interacts with its targets, TBK1 and IKKε, by inhibiting their activity. It shows high potency toward TBK1 (IC50 = 2 nM, low ATP assay; 30 nM, high ATP assay) and IKKε (IC50 = 2 nM) . The compound inhibits the cellular phosphorylation of interferon regulatory factor 3 (IRF3) .

Biochemical Pathways

TBK1 and IKKε play important roles in multiple cellular pathways, particularly in inflammation . They are activated following engagement of pattern recognition receptors such as toll-like receptors, cytosolic DNA receptors, and retinoic acid inducible gene I-like receptors . Activated non-canonical IKKs phosphorylate interferon regulatory factors (IRFs) 3, 5, and 7, which then dimerize and enter the nucleus to induce expression of pro-inflammatory and antiviral genes .

Pharmacokinetics

It is known to be orally active . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound displays antiproliferative efficacy in the melanoma cell line SK-MEL-2 . It showed only weak antitumor activity in the sk-mel-2 human melanoma xenograft model .

Analyse Biochimique

Biochemical Properties

BAY-985 interacts with several enzymes and proteins. It exhibits high potency towards TBK1 and IKKε, with IC50 values of 2/30 nM at low or high ATP concentrations of TBK1 . It also inhibits FLT3, RSK4, DRAK1, and ULK1 with IC50s of 123, 276, 311, and 7930 nM, respectively .

Cellular Effects

This compound has shown to inhibit the cellular phosphorylation of interferon regulatory factor 3 (IRF3) with an IC50 of 74 nM . It also displays antiproliferative efficacy in the melanoma cell line SK-MEL-2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the cellular phosphorylation of interferon regulatory factor 3 (IRF3) . This inhibition is a result of its interaction with TBK1 and IKKε, which are noncanonical members of the inhibitor of the nuclear factor κB (IκB) kinase family .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits only weak antitumor activity in the SK-MEL-2 human melanoma xenograft model .

Dosage Effects in Animal Models

In animal models, this compound has been applied with a dose of 200 mg/kg by oral administration for 111 days . The compound treatment was well tolerated, with a maximum bodyweight loss of less than 10%. This compound treatment resulted in weak antitumor efficacy .

Metabolic Pathways

It is known to interact with TBK1 and IKKε, which play important roles in multiple cellular pathways .

Méthodes De Préparation

The synthesis of BAY-985 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and efficacy .

Analyse Des Réactions Chimiques

BAY-985 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.

Substitution Reactions: Common reagents used include halogens and nucleophiles.

Major Products: The primary products formed from these reactions are derivatives of this compound with modified functional groups.

Comparaison Avec Des Composés Similaires

BAY-985 is unique due to its high selectivity and potency as a dual inhibitor of TBK1 and IKKε. Similar compounds include:

BX795: Another TBK1 inhibitor but with different selectivity profiles.

GSK8612: A selective TBK1 inhibitor with distinct pharmacokinetic properties.

Amlexanox: An anti-inflammatory compound with broader kinase inhibition

Propriétés

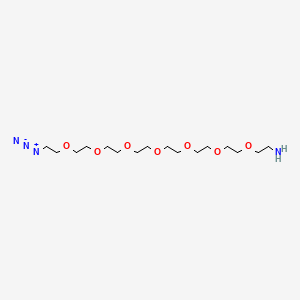

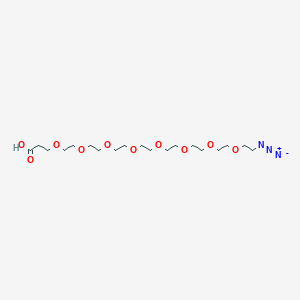

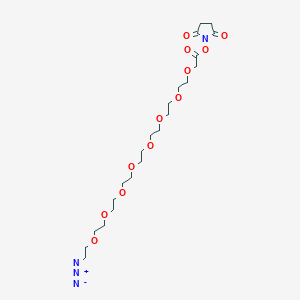

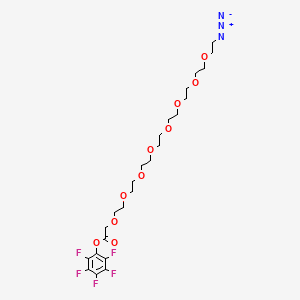

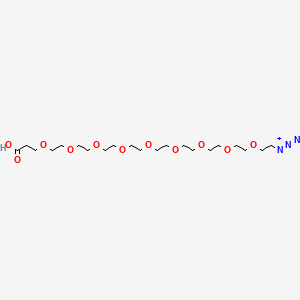

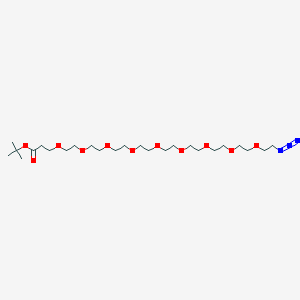

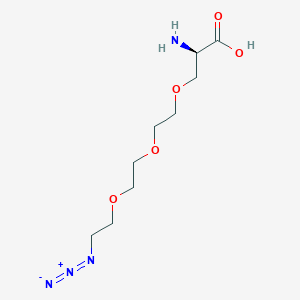

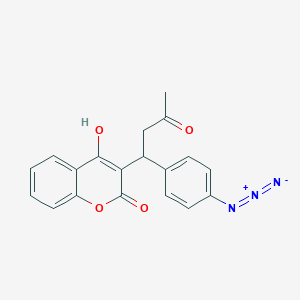

IUPAC Name |

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJHVDNTDBTOZ-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key targets and downstream effects of BAY-985?

A1: this compound exhibits high selectivity for TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), both of which are serine/threonine kinases belonging to the non-canonical IκB kinase family. [, ] These kinases play crucial roles in inflammatory responses and other cellular pathways. Specifically, this compound effectively inhibits the phosphorylation of interferon regulatory factor 3 (IRF3), a downstream target of TBK1/IKKε. [] This inhibition is significant as IRF3 phosphorylation is a critical step in the innate immune response to viral infection.

Q2: What is the structural characterization of this compound?

A3: While the provided research papers highlight the biological activity and target specificity of this compound, they do not disclose its detailed structural information, including the molecular formula, weight, or spectroscopic data. [, ] This information would be crucial for understanding the compound's physicochemical properties and its interactions with the target kinases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.